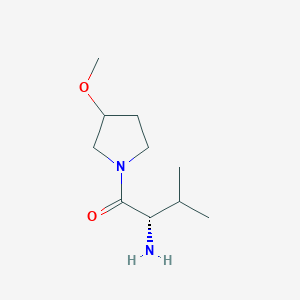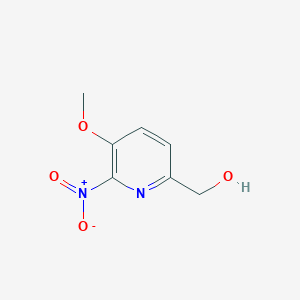![molecular formula C12H16F3N5 B11750658 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750658.png)
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings substituted with difluoromethyl, ethyl, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The starting materials are often pyrazole derivatives, which undergo a series of substitutions and additions to introduce the difluoromethyl, ethyl, and fluoro groups. Common reagents used in these reactions include halogenating agents, alkylating agents, and fluorinating agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process. The use of catalysts and optimized reaction conditions would be crucial to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole rings or the difluoromethyl group, potentially converting them into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions bearing halogens or other leaving groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development. Research may focus on its efficacy, toxicity, and mechanism of action in treating various diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [1-(trifluoromethyl)-1H-pyrazol-3-yl]methyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine
- [1-(difluoromethyl)-1H-pyrazol-3-yl]methyl[(1-ethyl-5-chloro-3-methyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
Compared to similar compounds, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine stands out due to its specific substitution pattern, which may confer unique reactivity and biological activity. Its difluoromethyl group, in particular, can influence its chemical stability and interaction with biological targets, making it a compound of significant interest for further research and development.
Properties
Molecular Formula |
C12H16F3N5 |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H16F3N5/c1-3-19-11(13)10(8(2)17-19)7-16-6-9-4-5-20(18-9)12(14)15/h4-5,12,16H,3,6-7H2,1-2H3 |
InChI Key |
UZSDEFZYMRQUTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCC2=NN(C=C2)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1-propyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750601.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11750607.png)
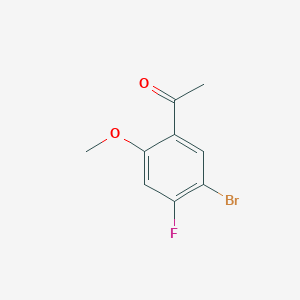
![1-[5-hydroxy-3-(hydroxymethyl)-2-methyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B11750614.png)
![(3aS,6aR)-3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B11750629.png)

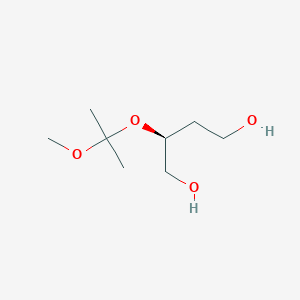
![2-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11750643.png)
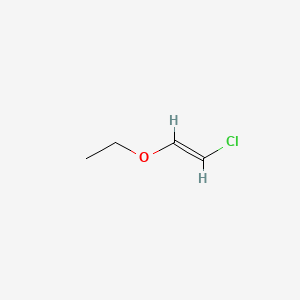
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750667.png)
